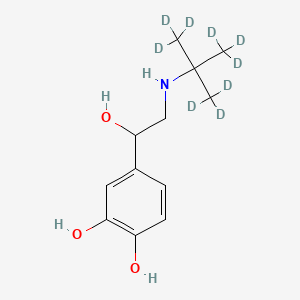

Colterol-d9

Description

Mass Balance Studies and Excretion Pathway Characterizationresearchgate.net

Mass balance studies are fundamental to DMPK research, as they track the fate of an administered drug and its metabolites within the body. These studies ensure that a significant portion of the administered dose is accounted for in excreta (urine and feces) and tissues. Colterol-d9 serves as an indispensable internal standard in the quantitative analysis of Salbutamol and its metabolites in these studies. By providing a stable, isotopically labeled reference, it compensates for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the accuracy of mass balance data. This allows researchers to characterize the complete excretion pathways of Salbutamol, identifying the routes and proportions of elimination.

Metabolite Profiling and Identification in Animal Tissues and Biofluidsresearchgate.net

Understanding the metabolic fate of a drug is critical for assessing its efficacy and safety. This compound is employed as an internal standard in studies that profile and identify Salbutamol metabolites in various biological matrices, such as plasma, urine, and tissue homogenates from preclinical models. Its presence allows for sensitive and selective detection of Salbutamol metabolites using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This capability is vital for identifying the specific enzymes involved in Salbutamol metabolism and characterizing the structures of its breakdown products, contributing to a comprehensive understanding of its metabolic profile.

Quantitative Pharmacokinetic Analysis in Pre-clinical Modelsmdpi.comresearchgate.netresearchgate.net

Accurate pharmacokinetic (PK) analysis in preclinical models is essential for predicting human responses and guiding clinical development. This compound is instrumental in these analyses, enabling precise quantification of Salbutamol concentrations over time in various biological samples.

The determination of key pharmacokinetic parameters such as clearance (the rate at which a drug is removed from the body) and half-life (the time it takes for the drug concentration to reduce by half) relies on accurate concentration measurements. Studies utilizing this compound as an internal standard in preclinical models have provided data for calculating these parameters for Salbutamol. For instance, Salbutamol's elimination half-life has been reported to be between 2.7 and 5 hours after oral or inhaled administration in humans drugbank.com. In preclinical studies, accurate quantification facilitated by standards like this compound allows for the determination of these parameters in non-human systems, contributing to dose selection and regimen design.

Drug-drug interactions (DDIs) can significantly alter a drug's pharmacokinetic profile, affecting its efficacy and safety. Salbutamol is metabolized by cytochrome P450 (CYP) enzymes, making it susceptible to interactions with drugs that inhibit or induce these enzymes nih.gov. This compound is used as an internal standard in DDI studies to accurately quantify Salbutamol and its metabolites in the presence of other drugs. This allows researchers to assess how co-administered medications affect Salbutamol's absorption, distribution, metabolism, and excretion, providing critical information for clinical practice. For example, co-administration with fluvoxamine, a CYP2D6 inhibitor, has been shown to enhance Salbutamol exposure nih.gov.

Stereoselectivity in Drug Metabolism and Transport Studiesresearchgate.netresearchgate.net

Salbutamol is a chiral molecule, existing as two enantiomers: (R)-Salbutamol and (S)-Salbutamol. Differences in their pharmacokinetic and pharmacodynamic profiles can arise due to stereoselective metabolism and transport.

Deuterium (B1214612) labeling, as seen in this compound, can be crucial in stereoisomer analysis. While specific studies detailing this compound's direct impact on stereoisomer analysis are limited in the provided search results, deuterated standards are generally employed to ensure the accurate and selective quantification of individual enantiomers. For instance, methods have been developed to separate and quantify (R)- and (S)-Salbutamol enantiomers in biological matrices, often utilizing deuterated internal standards to improve assay specificity and sensitivity for each enantiomer researchgate.netresearchgate.netnih.gov. The incorporation of deuterium atoms can influence the chromatographic behavior and ionization efficiency of the analyte, and a deuterated standard with a similar chemical structure ensures that these variations are accounted for during quantification. Research indicates that (R)-Salbutamol is eliminated more rapidly than (S)-Salbutamol, suggesting stereoselective metabolism nih.govfda.gov.

Stereoselectivity in Drug Metabolism and Transport Studies

Investigation of Chiral Interactions with Metabolic Enzymes and Transporters

The field of Drug Metabolism and Pharmacokinetics (DMPK) is pivotal in understanding a drug candidate's journey through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). A critical aspect of this research involves investigating chiral interactions, as the stereochemistry of a molecule can significantly dictate its engagement with biological targets, including metabolic enzymes and transporter proteins nih.govwuxiapptec.comuni-goettingen.deslideshare.netnih.gov. Compounds like this compound, a deuterated analog, are frequently employed in DMPK studies. They often serve as stable isotope-labeled internal standards for quantitative bioanalysis, particularly in mass spectrometry-based assays, or as probe molecules to elucidate metabolic pathways and transporter-mediated processes figshare.com. While specific published data detailing the chiral interactions of this compound may be limited, its potential role in research can be understood by examining the established principles and methodologies applied to similar compounds and chiral drugs.

Investigating Chiral Interactions with Metabolic Enzymes

Metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily, frequently exhibit stereoselectivity. This means they can process different enantiomers of a chiral drug at varying rates, via distinct metabolic routes, or with different affinities nih.govwuxiapptec.comslideshare.netnih.govnih.govnih.govpsu.edu. Such stereoselectivity can lead to substantial disparities in the pharmacokinetic profiles and pharmacological effects of individual enantiomers when administered as a racemate or as single stereoisomers.

Research into these chiral interactions typically involves several key methodologies:

Enzyme Phenotyping: This process aims to identify the specific CYP isoforms responsible for metabolizing a drug candidate. For a compound like this compound, studies would involve incubating it with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) or human liver microsomes to determine which enzymes contribute most significantly to its metabolism wuxiapptec.comadmescope.commedicineslearningportal.org.

Stereoselective Metabolism Assays: If this compound possesses chiral centers, its individual enantiomers would be subjected to in vitro metabolic studies. These assays assess differences in metabolic rates (e.g., intrinsic clearance, Vmax, Km) or the profile of metabolites formed when incubated with specific CYP isoforms or cellular systems nih.govwuxiapptec.comnih.gov. This helps to characterize how stereochemistry influences the biotransformation of the compound.

Inhibition and Induction Studies: Evaluating the potential of this compound, or its specific enantiomers, to inhibit or induce the activity of major CYP enzymes is crucial for predicting drug-drug interactions (DDIs). Such studies typically involve determining IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) or assessing changes in enzyme expression levels after exposure to the compound wuxiapptec.comadmescope.commedicineslearningportal.orgnih.govcriver.com.

Table 1: Hypothetical Stereoselective Metabolism of this compound by Key Cytochrome P450 Isoforms

| CYP Isoform | Substrate (Enantiomer) | Intrinsic Clearance (µL/min/mg protein) | Clearance Ratio (R/S or S/R) | % Inhibition by this compound (Specific Enantiomer) |

| CYP1A2 | R-Colterol-d9 | 15.2 ± 2.1 | 5.5 ± 1.0 | |

| S-Colterol-d9 | 18.5 ± 2.5 | 1.22 | ||

| CYP2C9 | R-Colterol-d9 | 8.1 ± 1.5 | 12.3 ± 2.0 | |

| S-Colterol-d9 | 7.5 ± 1.3 | 0.92 | ||

| CYP2D6 | R-Colterol-d9 | 45.0 ± 5.0 | 3.1 ± 0.8 | |

| S-Colterol-d9 | 38.0 ± 4.5 | 0.84 | ||

| CYP3A4 | R-Colterol-d9 | 65.8 ± 7.0 | 8.2 ± 1.5 | |

| S-Colterol-d9 | 68.1 ± 7.5 | 1.04 |

Note: The data presented in this table are illustrative and hypothetical. They represent the typical types of findings generated in stereoselective metabolism studies, demonstrating potential differences in metabolic rates and enzyme inhibition between enantiomers.

Investigating Chiral Interactions with Transporters

Drug transporters, including Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion (MATE) proteins, play a crucial role in the absorption, distribution, and elimination of drugs. These transporters can also exhibit stereoselectivity in how they recognize and transport substrates uni-goettingen.defigshare.comnih.govnih.gov. Colterol has been identified as a substrate for organic cation transporters such as MATE1 figshare.com. Consequently, this compound, as a deuterated analog, is likely employed in quantitative studies to precisely measure its transport kinetics or to investigate its role in transporter-mediated DDIs.

Key investigative approaches for chiral transporter interactions include:

Cell-Based Transport Assays: These assays utilize cell lines engineered to overexpress specific transporters (e.g., MDCKII cells overexpressing MATE1 or OCTs). By incubating these cells with this compound, researchers can quantify its uptake or efflux, providing insights into transporter affinity and capacity uni-goettingen.defigshare.commedtechbcn.com. If this compound is chiral, comparative studies of its enantiomers' transport rates are performed.

Inhibition Studies: These studies assess the capacity of this compound, or its individual enantiomers, to inhibit the transport activity of specific transporters. This is essential for identifying potential transporter-mediated DDIs. For example, researchers might determine the IC50 values for this compound's inhibition of a known substrate's transport by MATE1 or OCTs uni-goettingen.denih.govnih.govnih.govmedtechbcn.com.

Quantitative Bioanalysis: The use of this compound as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for accurate quantification of the parent compound or its metabolites in biological matrices. This precision is fundamental for kinetic analysis of transporter interactions and for determining parameters like Km and Vmax figshare.com.

Table 2: Hypothetical Stereoselective Transport of this compound by Key Transporters

| Transporter | Substrate (Enantiomer) | Apparent Km (µM) | Vmax (pmol/min/mg protein) | % Inhibition by this compound (Specific Enantiomer) |

| MATE1 | R-Colterol-d9 | 25.5 ± 3.0 | 180 ± 20 | 15.2 ± 2.5 |

| S-Colterol-d9 | 22.0 ± 2.8 | 195 ± 22 | ||

| OCT1 | R-Colterol-d9 | 55.0 ± 6.0 | 250 ± 30 | 8.5 ± 1.8 |

| S-Colterol-d9 | 60.0 ± 6.5 | 230 ± 28 | ||

| OCT2 | R-Colterol-d9 | 30.0 ± 3.5 | 160 ± 18 | 22.1 ± 3.0 |

| S-Colterol-d9 | 35.0 ± 4.0 | 140 ± 15 |

Note: The data presented in this table are illustrative and hypothetical. They represent typical parameters (apparent Km, Vmax) measured in transporter assays and potential inhibition percentages, demonstrating how stereoselectivity might manifest in transporter interactions.

Summary of Compound Names

this compound

Colterol

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11,13-16H,7H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSMOUBHYUFTDM-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747305 | |

| Record name | 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346598-08-0 | |

| Record name | 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Incorporation of Colterol D9

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation

The synthesis of Colterol-d9 generally follows established routes for clenbuterol (B1669167), with the key modification being the use of deuterated precursors.

The designation "d9" indicates the incorporation of nine deuterium atoms. Research has established that these deuterium atoms are typically located on the tert-butyl moiety of the molecule researchgate.netuky.edu. This site-specific deuteration is achieved by employing a deuterated precursor for the tert-butylamine (B42293) component during the synthesis. The synthetic strategy focuses on preserving the integrity of these deuterium labels throughout the reaction sequence.

The synthesis of this compound commonly begins with 4-amino-α-bromo-3,5-dichloroacetophenone as a key intermediate researchgate.netuky.eduthomastobin.comgoogle.comgoogle.com. The crucial step for isotopic incorporation involves the reaction of this bromoketone with deuterated tert-butylamine (tert-butylamine-d9) researchgate.netuky.eduthomastobin.comgoogle.comgoogle.com. This nucleophilic substitution reaction replaces the bromine atom with the deuterated amino group, forming a deuterated ketoamine intermediate.

The general reaction mechanism proceeds as follows:

Nucleophilic Substitution: The primary amine of tert-butylamine-d9 attacks the electrophilic carbon bearing the bromine atom in 4-amino-α-bromo-3,5-dichloroacetophenone. This yields 4-amino-α-(tert-butylamino-d9)-3,5-dichloroacetophenone.

Reduction: The ketone functional group in the intermediate is then reduced to a secondary alcohol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) researchgate.netuky.eduthomastobin.com or lithium aluminum hydride (LiAlH₄) google.com.

The synthesis of the hydrochloride salt of this compound is also a common practice, often achieved by treating the free base with an ethanolic solution of HCl google.com.

Spectroscopic and Chromatographic Characterization for Isotopic Purity

Rigorous characterization is essential to confirm the structure, purity, and isotopic enrichment of this compound. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

Mass spectrometry (MS) is indispensable for verifying the mass of this compound and assessing its isotopic purity and enrichment levels researchgate.netuky.eduthomastobin.comgoogle.comresearchgate.net. High-resolution mass spectrometry can accurately determine the molecular weight, confirming the presence of nine deuterium atoms. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are routinely used.

Isotopic Enrichment: Mass spectral analysis can quantify the proportion of molecules containing the full nine deuterium atoms versus those with fewer or no deuterium atoms. For instance, a deuterium isotope abundance of 98 atom% D has been reported for synthesized this compound google.com. Minor isotopic impurities, such as d5 and d7 species, may be present but are typically at low levels, with undeuterated clenbuterol (d0) often found to be less than 0.01% uky.edu.

Purity: Chromatographic methods coupled with MS, such as HPLC-MS, are used to determine the chemical purity of the synthesized compound. Purity levels of 99% have been achieved google.com.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR (Deuterium NMR), provides definitive structural confirmation and information on the location of deuterium atoms researchgate.netthomastobin.comsigmaaldrich.commagritek.com.

¹H NMR: While the ¹H NMR spectrum of this compound would show fewer signals compared to non-deuterated clenbuterol due to the absence of protons at the deuterated sites, it can still confirm the presence of the remaining proton environments. For reference, non-deuterated clenbuterol exhibits characteristic signals for its aromatic protons, the hydroxyl proton, and the amino protons thomastobin.com.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing detailed information about their chemical environment and confirming their specific placement within the molecule sigmaaldrich.commagritek.com. The disappearance of signals in the ¹H NMR spectrum and the appearance of signals in the ²H NMR spectrum at the expected positions serve as strong evidence for successful deuteration.

Derivatization Strategies for Enhanced Analytical Performance

For certain analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of clenbuterol and its analogues can improve volatility, thermal stability, and chromatographic separation, thereby enhancing detection limits and accuracy eujournal.orgoup.com. While specific derivatization of this compound into an acetate (B1210297) ester is mentioned as an example, common derivatization strategies for clenbuterol involve silylation or acylation.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often in combination with trimethylchlorosilane (TMCS), or hexamethyldisilazane (B44280) (HMDS), are used to derivatize the hydroxyl group and potentially the amine group, forming trimethylsilyl (B98337) ethers and amines, respectively eujournal.orgoup.com.

Acylation: Although less common for GC-MS analysis of clenbuterol, acylation reactions could potentially be employed.

HPLC Derivatization: For High-Performance Liquid Chromatography (HPLC) with UV detection, methods involving pre-column derivatization, such as reaction with N,N-dimethylaniline or diazotization followed by coupling with naphthalene (B1677914) ethylenediamine, have been developed google.comoup.compsu.edu.

These derivatization techniques are applied to both the analyte (clenbuterol) and the internal standard (this compound) to ensure that they undergo similar chemical transformations, thus compensating for any differences in ionization or fragmentation during mass spectrometric detection.

Data Tables

Table 1: Synthesis and Purity of this compound

| Parameter | Value | Reference |

| Deuterium Labeling | Tert-butyl group (d9) | researchgate.netuky.edu |

| Key Precursors | 4-amino-α-bromo-3,5-dichloroacetophenone, tert-butylamine-d9 | researchgate.netuky.eduthomastobin.com |

| Reducing Agent | NaBH₄ or LiAlH₄ | researchgate.netthomastobin.comgoogle.com |

| Reported Purity (HPLC) | 99% | google.com |

| Reported Deuterium Abundance | 98 atom% D | google.com |

Table 2: Mass Spectrometry Data for this compound

| Analyte | Molecular Ion ([M+H]⁺) (m/z) | Key Fragment Ion (m/z) | Reference |

| Clenbuterol-d9 | 286 | 203 | uky.edu |

| Clenbuterol (d0) | 277 | 203 | uky.edu |

Note: The exact m/z values may vary slightly depending on the ionization mode and instrument calibration.

Compound List

Colterol: Also known as clenbuterol.

This compound: Deuterated analogue of clenbuterol, with nine deuterium atoms incorporated into the tert-butyl group.

4-amino-α-bromo-3,5-dichloroacetophenone: A key synthetic intermediate.

tert-butylamine-d9: Deuterated precursor for the tert-butyl group.

Applications in Advanced Analytical Chemistry and Bioanalysis

Role as an Internal Standard in Quantitative Mass Spectrometry

In quantitative mass spectrometry, the primary goal is to determine the exact amount of a target analyte in a sample. However, the analytical process, from sample preparation to final measurement, is susceptible to variations that can affect the analyte's signal intensity and lead to inaccurate results. Colterol-d9 is employed as an internal standard to mitigate these issues. scioninstruments.com An internal standard is a compound with similar properties to the analyte of interest that is added in a known quantity to samples, calibrators, and controls. scioninstruments.com By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for procedural variations, thereby improving the precision and accuracy of the quantification. scioninstruments.comwikipedia.org Deuterated compounds like this compound are considered ideal internal standards for mass spectrometry because they co-elute with the analyte in chromatographic systems and exhibit similar ionization behavior in the mass spectrometer's ion source, yet are distinguishable by their mass-to-charge ratio. reddit.com

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for high-accuracy quantification. wikipedia.orgyoutube.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte, such as this compound, to the sample. wikipedia.org This "isotopic spike" mixes with the naturally occurring, or "native," analyte in the sample. youtube.com

The core of the IDMS method is that the isotopically labeled standard (e.g., this compound) and the native analyte (Colterol) are assumed to behave identically during all stages of sample preparation and analysis, including extraction, derivatization, and chromatographic separation. nih.gov Consequently, any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. scioninstruments.com

A mass spectrometer is then used to measure the ratio of the native analyte to the isotopically labeled standard. youtube.com Because the amount of the labeled standard added is known, this measured ratio allows for the precise calculation of the initial amount of the native analyte in the sample. wikipedia.org A key advantage of IDMS is that it relies on signal ratios rather than absolute signal intensities, which can be affected by matrix effects and instrument variability. wikipedia.org This reliance on ratios significantly enhances the accuracy and precision of the measurement, with the potential to reduce uncertainty from 5% to as low as 1% in chromatographic analyses. wikipedia.org

The successful application of this compound as an internal standard requires careful optimization of its concentration and consideration of the sample matrix. Ideally, the internal standard should be added at a concentration that is similar to the expected concentration of the target analyte in the samples. scioninstruments.com This ensures that both compounds are measured within a linear and reliable range of the instrument's detector.

Key Optimization Parameters

| Parameter | Objective | Rationale |

|---|---|---|

| Concentration | Add internal standard at a concentration similar to the analyte. | Ensures both signals fall within the optimal linear range of the mass spectrometer, improving the precision of the ratio measurement. |

| Matrix Matching | Prepare calibration standards in a matrix that closely mimics the biological sample. | Minimizes "matrix effects," where other components in the sample can suppress or enhance the ionization of the analyte and internal standard, potentially affecting the accuracy of quantification. nih.gov |

| Purity | Use a high-purity, well-characterized internal standard. | Impurities in the internal standard can interfere with the measurement of the analyte or the standard itself, leading to inaccurate results. |

| Isotopic Stability | Ensure no deuterium-hydrogen exchange occurs during sample processing. | The mass difference between the analyte and standard must remain constant for accurate differentiation and quantification. uni-muenchen.de |

Matrix effects occur when components of a biological sample, such as salts, lipids, or proteins, interfere with the ionization of the analyte and the internal standard in the mass spectrometer's ion source. nih.gov While isotopically labeled standards are expected to experience similar matrix effects as the native analyte, significant differences can sometimes arise, especially if there is a slight separation in their chromatographic elution times due to the isotope effect. nih.gov To counteract this, calibration curves are often prepared using a "matrix-matched" approach, where the standards are dissolved in a blank biological matrix (e.g., plasma, urine) that is free of the analyte. This practice helps to ensure that any ion suppression or enhancement affects the calibration standards and the unknown samples to the same degree, thereby improving the accuracy of the final result. lcms.cz

Development and Validation of Bioanalytical Methods

The development and validation of robust bioanalytical methods are paramount for accurately measuring drug concentrations and other chemical compounds in biological fluids and tissues. This compound plays a vital role in this process, particularly for methods utilizing mass spectrometry. Its use as an internal standard is integral to developing methods that are sensitive, specific, and reproducible, which are essential requirements for regulated bioanalysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique in bioanalysis due to its high sensitivity and selectivity. In LC-MS/MS methods, this compound is added to biological samples (e.g., plasma, urine, tissue homogenates) at the beginning of the sample preparation process. fda.gov.tw

The general workflow for an LC-MS/MS bioanalytical method using this compound is as follows:

Sample Preparation : A known amount of this compound solution is added to the biological sample. This is followed by an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances and concentrate the analyte and internal standard.

Chromatographic Separation : The extracted sample is injected into a liquid chromatograph. The analyte (Colterol) and the internal standard (this compound) travel through the LC column and are separated from other matrix components. Due to their nearly identical chemical structures, they typically elute at very similar times.

Mass Spectrometric Detection : The eluent from the LC column is directed into a tandem mass spectrometer. The instrument is set to monitor specific mass transitions for both Colterol and this compound. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity.

Quantification : The peak areas for the analyte and the internal standard are measured, and their ratio is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve generated from samples with known concentrations of the analyte and a constant concentration of the internal standard. lcms.cz

The use of deuterated standards like this compound in LC-MS/MS is critical for correcting variability in extraction recovery and mitigating matrix effects, leading to highly accurate and reliable results. lcms.cznih.gov

Gas chromatography-mass spectrometry (GC/MS) is another key analytical technique where deuterated internal standards like this compound are beneficial. While often used for more volatile and thermally stable compounds, GC/MS can be employed for compounds like Colterol after a derivatization step. Derivatization is a chemical modification process that increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

In a typical GC/MS application, this compound would be added to the sample before extraction and derivatization. Because this compound has nearly identical chemical reactivity to Colterol, it will undergo the derivatization reaction with the same efficiency. During the GC/MS analysis, the derivatized Colterol and this compound will separate chromatographically and be detected by the mass spectrometer. As with LC-MS/MS, the ratio of the analyte's response to the internal standard's response is used for quantification, correcting for inconsistencies in derivatization efficiency and injection volume. scioninstruments.com The use of a deuterated standard is particularly advantageous in GC/MS to ensure that variations during the sample workup, including the derivatization step, are accounted for. lumiprobe.com

The use of this compound as an internal standard significantly enhances the key performance characteristics of bioanalytical methods when analyzing complex biological matrices.

Impact of this compound on Bioanalytical Method Performance

| Performance Metric | Contribution of this compound |

|---|---|

| Sensitivity | By correcting for analyte loss during sample preparation, the method can reliably detect lower concentrations of the analyte. |

| Specificity | The use of specific mass transitions (MRM) for both the analyte and the isotopically labeled standard in MS/MS ensures that the signal is from the target compounds and not from interfering substances in the matrix. nih.gov |

| Reproducibility | By accounting for variations in extraction efficiency, instrument response, and matrix effects between different samples and analytical runs, the internal standard improves the precision and day-to-day reproducibility of the results. scioninstruments.comlcms.cz |

| Accuracy | The internal standard corrects for systematic and random errors throughout the analytical process, ensuring that the measured concentration is a true reflection of the actual concentration in the sample. lcms.cz |

In essence, this compound acts as a chemical mimic of the analyte, experiencing the same physical and chemical challenges throughout the analytical procedure. By normalizing the analyte's signal to that of the internal standard, the method becomes more robust and less susceptible to the inherent variability of analyzing complex samples like blood, plasma, and tissue. nih.govnih.gov This ultimately leads to the generation of high-quality, reliable data that can be confidently used in research and clinical settings.

Application in Forensic Toxicology and Veterinary Drug Residue Analysis

Forensic Toxicology

An extensive review of scientific literature and forensic case databases does not indicate documented applications of this compound in forensic toxicology. While deuterated analogues of various compounds are commonly used as internal standards in forensic analysis, there is no specific evidence to suggest that this compound is currently employed in post-mortem investigations, human performance testing, or other standard forensic toxicological screenings. The focus of its parent compound, colterol, has been primarily in pharmacological research rather than in the context of abuse or poisoning cases that would necessitate the development of specific forensic testing methods.

Veterinary Drug Residue Analysis

In contrast to its absence in forensic toxicology, this compound, specifically as 3-O-methyl-colterol-d9, serves as a critical internal standard in the high-sensitivity analysis of β-agonist residues in food-producing animals. The illegal use of β-agonists as growth promoters in livestock is a significant concern for food safety and international trade, necessitating robust and reliable analytical methods for their detection.

The primary application of 3-O-methyl-colterol-d9 is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are designed to simultaneously detect and quantify multiple β-agonist residues in various animal tissues. fda.gov.twfda.gov.tw As an isotopically labeled internal standard, it is chemically identical to its non-deuterated counterpart but has a different mass due to the presence of deuterium (B1214612) atoms. This property allows it to be distinguished by the mass spectrometer, making it an ideal tool for accurate quantification.

Research Findings

A key role of 3-O-methyl-colterol-d9 is its inclusion in a suite of isotope-labeled internal standards for the comprehensive analysis of β-agonists in livestock products. fda.gov.twfda.gov.tw Analytical methods developed by food safety authorities utilize a mixture of deuterated standards to ensure accuracy and reliability in multi-residue analysis.

In a typical workflow, a sample of animal tissue (such as muscle, viscera, or fat) is prepared through hydrolysis, extraction, and purification. fda.gov.tw A known amount of the internal standard solution, containing 3-O-methyl-colterol-d9 among others, is added at an early stage of the sample preparation. fda.gov.tw This addition allows for the correction of any analyte loss that may occur during the extraction and cleanup steps, as well as compensating for variations in the response of the LC-MS/MS instrument. nih.gov

The use of a comprehensive panel of internal standards, including 3-O-methyl-colterol-d9, is essential for the accurate quantification of a wide range of β-agonists. This approach improves the analytical efficiency and reduces the costs associated with veterinary drug residue testing. nih.gov

Below is a data table summarizing the typical application of 3-O-methyl-colterol-d9 in a multi-residue analysis method for β-agonists.

| Parameter | Description |

|---|---|

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Compound | 3-O-methyl-colterol-d9 |

| Role | Isotope-labeled Internal Standard |

| Matrices | Muscle, Viscera, and Fat from Livestock |

| Purpose | Quantification of β-agonist residues |

| Associated Analytes | Part of a panel for the determination of 21 β-agonists |

The following table presents a selection of β-agonists that are often included in multi-residue methods where a panel of deuterated internal standards, such as 3-O-methyl-colterol-d9, is utilized.

| Analyte | Chemical Class | Typical Use |

|---|---|---|

| Brombuterol | β2-agonist | Veterinary medicine, illegal growth promoter |

| Cimaterol | β2-agonist | Veterinary medicine, illegal growth promoter |

| Clenbuterol (B1669167) | β2-agonist | Veterinary medicine, illegal growth promoter |

| Fenoterol | β2-agonist | Human and veterinary medicine |

| Formoterol | β2-agonist | Human and veterinary medicine |

| Ractopamine | β-agonist | Veterinary medicine, growth promoter |

| Salbutamol | β2-agonist | Human and veterinary medicine |

| Salmeterol | β2-agonist | Human and veterinary medicine |

| Terbutaline | β2-agonist | Human and veterinary medicine |

| Zilpaterol | β2-agonist | Veterinary medicine, growth promoter |

Contribution to Drug Metabolism and Pharmacokinetics Dmpk Research

Elucidation of Metabolic Pathways using Isotopic Tracers

In Vitro Metabolism Studies with Colterol-d9

In vitro studies using cellular or subcellular fractions are essential for early-stage ADME screening and mechanistic investigations. This compound is employed in various such systems to gain insights into metabolic stability and pathways.

Hepatic Microsomal Stability Assays

Hepatic microsomal stability assays are a cornerstone for assessing a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes domainex.co.ukprotocols.ioevotec.com. In these studies, liver microsomes, which are rich in drug-metabolizing enzymes, are incubated with the test compound in the presence of cofactors like NADPH domainex.co.ukprotocols.ioevotec.comsrce.hrnih.gov. This compound can be utilized as an internal standard for the quantitative analysis of the parent drug's concentration over time using LC-MS/MS domainex.co.uknih.govnih.govmdpi.com. By comparing the remaining concentration of the parent drug to its initial amount, researchers can determine its in vitro intrinsic clearance (CLint) and half-life (t½), providing an estimate of its metabolic stability domainex.co.ukprotocols.ioevotec.comsrce.hr. While specific data for this compound's own microsomal stability is not detailed, its role as a standard in such assays is well-established for related compounds.

Permeabilized Hepatocyte Systems for Challenging Compounds

For compounds with poor membrane permeability, traditional hepatocyte models may not accurately reflect their metabolic fate due to limited cellular uptake dls.comdls.comnih.govnih.gov. Permeabilized hepatocyte systems, such as MetMax hepatocytes, overcome this limitation by removing cell membrane barriers, allowing direct access of the compound to intracellular metabolic enzymes dls.comdls.comnih.govnih.gov. This compound can serve as an internal standard in these systems to accurately quantify the metabolism of challenging compounds, providing a more robust assessment of their intrinsic metabolic capacity.

Identification of Phase I and Phase II Metabolites (e.g., 3-O-Methyl this compound)

The identification of metabolites is a critical aspect of DMPK studies. Phase I metabolism typically involves oxidation, reduction, or hydrolysis, often mediated by CYP enzymes, while Phase II metabolism involves conjugation reactions like glucuronidation or sulfation srce.hrtechnologynetworks.com. This compound, when incubated with liver microsomes or hepatocytes, can help in the identification and quantification of metabolites. For instance, the identification of "3-O-Methyl this compound" would indicate that the parent compound undergoes O-methylation, a Phase II metabolic reaction medchemexpress.comscbt.com. This compound serves as an ideal internal standard for the accurate LC-MS/MS-based quantification of these metabolites, ensuring reliable data for metabolic profiling nih.govnih.govmdpi.comillinois.edu.

In Vivo Non-Human Animal Metabolism Studies (e.g., Rodent Models)

In vivo studies in animal models, particularly rodents, are crucial for understanding the complete pharmacokinetic profile of a drug candidate in a living system srce.hrwpmucdn.comsygnaturediscovery.comadmescope.comphoenixbio.com. This compound can be administered alongside the parent drug as an internal standard in these studies to quantify drug and metabolite concentrations in biological matrices such as plasma, urine, and feces using LC-MS/MS nih.govnih.govmdpi.comsygnaturediscovery.com. This allows for the determination of key pharmacokinetic parameters like absorption rate, distribution volume, clearance, and half-life, providing essential data for predicting human pharmacokinetics and informing dosing strategies srce.hrwpmucdn.comsygnaturediscovery.comadmescope.com. Studies in rodent models help to elucidate excretion routes and identify metabolic pathways in a complex biological environment admescope.com.

The chemical compound this compound, a deuterated analog of Colterol (also known as Salbutamol or Albuterol), plays a significant role in advancing drug metabolism and pharmacokinetic (DMPK) research. Its primary utility lies in its application as an internal standard in quantitative bioanalysis, particularly in mass spectrometry-based methods, enabling precise measurement of Salbutamol in biological samples.

The use of deuterated internal standards like this compound is crucial for accurate and reliable DMPK studies. These studies aim to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.

Emerging Research Directions and Methodological Advancements

Integration of Colterol-d9 in High-Throughput Screening for Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of compounds to identify potential therapeutic candidates. youtube.com This process relies on automated, miniaturized assays that generate vast amounts of data, which in turn fuel computational analysis and decision-making. nih.govnih.govscienceintheclassroom.org The integration of deuterated standards is critical for ensuring the accuracy and reliability of the quantitative data derived from these screens.

A significant cause of failure in drug development is unforeseen toxicity or poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). To mitigate this risk, the industry has shifted towards performing predictive toxicology and ADME screening in the earliest stages of the discovery process. doi.orgnih.gov In this paradigm, in vitro assays and in silico models are used to flag potential liabilities long before a compound reaches clinical trials. nih.gov

The use of stable isotope-labeled compounds like this compound is essential for the bioanalytical methods, primarily liquid chromatography-mass spectrometry (LC-MS), that underpin these early screening efforts. As an internal standard, this compound allows for precise quantification of the parent compound (Colterol) in complex biological matrices, such as those used in in vitro metabolism or cell-based toxicity assays. This accurate quantification is fundamental for building robust predictive models that correlate compound concentration with biological effects.

Table 1: Key Areas in Early ADME/Tox Screening

| Screening Area | Description | Role of Deuterated Standards |

|---|---|---|

| Metabolic Stability | Evaluates the rate at which a compound is broken down by liver enzymes (e.g., microsomes, hepatocytes). | Accurate quantification of the remaining parent compound over time. |

| CYP Inhibition | Assesses the potential for a compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions. | Precise measurement of probe substrate metabolism in the presence of the test compound. |

| Cellular Toxicity | Measures the toxic effects of a compound on various cell lines (e.g., HepG2 for hepatotoxicity). | Correlating compound concentration with cytotoxicity endpoints (e.g., cell death, mitochondrial dysfunction). |

| Permeability | Determines the ability of a compound to cross biological membranes, often using models like Caco-2 cell monolayers. | Quantifying the amount of compound that transverses the cell layer. |

The high-quality, quantitative data obtained using internal standards like this compound are critical for training and validating these predictive models. By ensuring the accuracy of the input data, these standards enhance the predictive power of AI/ML algorithms, leading to more reliable compound prioritization. schrodinger.com This allows research teams to focus their resources on a smaller number of compounds with the highest probability of success, thereby accelerating the drug discovery pipeline. nih.gov

Advances in Isotope Labeling Technologies for Complex Biological Systems

The synthesis and application of isotopically labeled compounds are expanding beyond their traditional roles. Innovations in chemical synthesis are making deuterated molecules more accessible, while new analytical strategies are enabling researchers to probe biological systems with unprecedented detail.

The strategic incorporation of deuterium (B1214612) into organic molecules is a field of active research, driven by the demand for labeled compounds in pharmaceutical development and mechanistic studies. researchgate.net While traditional methods often involve multi-step syntheses from deuterated starting materials, recent advancements focus on more efficient and selective late-stage deuteration techniques. researchgate.net

Key modern approaches include:

Hydrogen Isotope Exchange (HIE): This technique involves the direct replacement of hydrogen atoms with deuterium. researchgate.net Recent progress has been made using transition metal catalysts (e.g., iridium, ruthenium, palladium) and photocatalysis to achieve high selectivity for specific C-H bonds, even in complex molecules. researchgate.netmdpi.com

Reductive Deuteration: This method introduces deuterium by reducing functional groups like alkenes, alkynes, or carbonyls using a deuterium source. acs.org New catalytic systems are being developed to control the stereoselectivity of this process, which is crucial for complex drug molecules. acs.org

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems for promoting deuteration reactions, often under mild conditions. mdpi.com

These evolving synthetic methodologies promise to reduce the cost and complexity associated with producing deuterated compounds like this compound, making them more readily available for a wider range of research applications. mdpi.com

Table 2: Comparison of Modern Deuteration Methods

| Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Metal-Catalyzed HIE | Direct C-H to C-D exchange using transition metal catalysts. | High efficiency, potential for late-stage functionalization. | researchgate.net |

| Photocatalytic HIE | Uses visible light to drive the H-D exchange reaction. | Mild reaction conditions, novel selectivities. | researchgate.net |

| Selective Reductive Deuteration | Adds deuterium across double/triple bonds or to carbonyls. | Can create specific stereoisomers. | acs.org |

Isotope tracing is a powerful technique for tracking the metabolic fate of molecules in biological systems. nih.gov While traditionally used in DMPK studies to understand how a drug is processed by the body, new applications are emerging that probe the entirety of cellular and organismal metabolism. researchgate.net This field, often called metabolomics or metabolic flux analysis, uses stable isotopes (like deuterium or carbon-13) to map the flow of atoms through complex biochemical networks. nih.gov

By introducing a labeled compound and analyzing its downstream metabolites with mass spectrometry, researchers can:

Identify novel metabolic pathways: Tracing the isotope label can reveal unexpected biochemical transformations. biorxiv.org

Quantify pathway activity (flux): The rate of label incorporation into different metabolites provides a dynamic measure of metabolic activity, which can differ between healthy and diseased states. nih.gov

Map inter-organ metabolism: By administering a tracer to a whole organism, scientists can track how metabolites are exchanged and processed between different tissues, providing a systemic view of metabolism. nih.gov

In this context, a deuterated compound could potentially be used not just as an analytical standard, but as a metabolic tracer to investigate the biological pathways it interacts with, offering insights far beyond its primary pharmacokinetic profile.

Research on this compound in Specific Biological or Environmental Research Contexts

Based on the available search results, there is no specific information regarding the application of this compound in distinct research contexts such as food safety or environmental analysis. Its primary application appears to be as an internal standard for the quantitative analysis of Colterol in biomedical and pharmaceutical research.

Challenges and Future Perspectives in Colterol D9 Research

Overcoming Analytical Challenges in Complex Biological Matrices

Analyzing compounds like Colterol-d9 within complex biological matrices such as blood, plasma, or urine presents significant analytical hurdles. These matrices are inherently complex, containing a multitude of endogenous substances like proteins, salts, lipids, and metabolites, which can interfere with the detection and quantification of the target analyte mdpi.commdpi.comnih.gov.

Key challenges include:

Matrix Effects: Endogenous components can cause ion suppression or enhancement during mass spectrometry ionization, leading to inaccurate quantification kcasbio.comthermofisher.com. Deuterated internal standards, like this compound, are specifically designed to co-elute with the analyte and undergo similar ionization processes, thereby compensating for these variable matrix effects kcasbio.comaptochem.com.

Analyte Stability: Analytes can be susceptible to degradation due to enzymatic activity, pH variations, or storage conditions within biological samples mdpi.com. Proper sample preparation and storage protocols are crucial.

Low Concentrations: Often, analytes are present at trace or ultra-trace levels, requiring highly sensitive analytical methods and efficient sample enrichment techniques mdpi.com.

Sample Preparation: Efficient extraction and purification of the analyte from the matrix are critical. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed, but their optimization is vital to maximize recovery and minimize interference mdpi.commdpi.com.

The development of robust and sensitive analytical methods, often employing Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is paramount. The use of this compound as an internal standard is a direct strategy to address many of these challenges, particularly matrix effects and variability in sample processing kcasbio.comaptochem.com.

Standardization and Harmonization of Methods Using Deuterated Standards

Standardization and harmonization of analytical methods are essential for ensuring data comparability across different laboratories and for meeting regulatory requirements in pharmaceutical development and clinical testing kcasbio.comeuropa.eu. Deuterated internal standards, such as this compound, play a pivotal role in achieving this standardization.

Method Validation: Regulatory bodies like the European Medicines Agency (EMA) emphasize the use of stable isotope-labeled internal standards (SIL-IS) for method validation in bioanalysis kcasbio.com. A SIL-IS like this compound, when properly designed, exhibits similar extraction recovery, ionization efficiency, and chromatographic retention as the target analyte, thereby improving assay robustness and reliability aptochem.combioanalysis-zone.com.

Inter-laboratory Comparability: By using standardized deuterated internal standards and validated methods, results obtained from different research groups or contract research organizations (CROs) become more comparable, facilitating collaborative research and meta-analyses kcasbio.comeuropa.eu.

Regulatory Compliance: The inclusion of SIL-IS in bioanalytical methods is often a prerequisite for the acceptance of data by regulatory authorities, ensuring that the assays are scientifically sound and reproducible kcasbio.com.

The consistent application of methods that incorporate deuterated standards like this compound contributes to a higher level of confidence in the generated data, streamlining drug development and research processes.

Exploring New Applications for this compound Beyond Current Research Areas

This compound is primarily recognized for its role as a labeled analogue of Colterol and a metabolite of Bitolterol, serving as an internal standard in pharmacokinetic and drug metabolism studies pharmaffiliates.comsymeres.comusbio.net. However, the broader utility of stable isotope labeling extends to numerous research frontiers, suggesting potential avenues for this compound or similar labeled compounds.

Stable isotope labeling, particularly with deuterium (B1214612), is a cornerstone in:

Drug Discovery and Development: Tracking metabolic pathways, understanding drug absorption, distribution, metabolism, and excretion (ADME) profiles, and identifying potential drug metabolites symeres.comadesisinc.commoravek.com.

Metabolomics: Elucidating metabolic fluxes, identifying disease markers, and understanding cellular metabolism adesisinc.comnih.gov.

Quantitative Proteomics: Enhancing the precision of protein expression analysis adesisinc.com.

Environmental Studies: Tracing pollutants and understanding ecological cycles adesisinc.com.

Food and Agriculture: Studying nutrient uptake and tracing agricultural product origins moravek.comsolubilityofthings.com.

While this compound's current application is largely confined to its role as an internal standard for specific drug analyses, the principles of stable isotope labeling it embodies are applicable across these diverse fields. Future research could explore its use in novel bioanalytical assays or as a tracer in studies investigating β-adrenergic receptor signaling pathways in different physiological or pathological contexts, provided its chemical properties are suitable.

Ethical Considerations in Animal Research Involving Labeled Compounds

Research involving labeled compounds, including deuterated standards like this compound, often necessitates animal studies to understand their pharmacokinetic profiles, metabolic fate, or efficacy in vivo. The ethical conduct of such research is paramount and guided by established principles.

Key ethical considerations include:

The 3Rs/4Rs Principles: Researchers must adhere to the principles of R eplacement (using alternatives where possible), R eduction (minimizing the number of animals used), R efinement (minimizing pain, suffering, and distress), and R esponsibility (ensuring proper care and justification) solubilityofthings.comforskningsetikk.nonih.govnuffieldbioethics.org.

Justification of Use: The use of animals must be scientifically justified, with a clear benefit that outweighs the potential harm to the animals solubilityofthings.comnih.govkrebsliga.ch.

Animal Welfare: Ensuring humane treatment, appropriate housing, handling, anesthesia, and veterinary care throughout the study is a fundamental ethical obligation solubilityofthings.comforskningsetikk.nonih.govkrebsliga.ch.

Minimizing Suffering: Protocols should be designed to minimize any pain, distress, or suffering experienced by the animals, including during sample collection and experimental procedures forskningsetikk.nonih.govkrebsliga.ch.

Regulatory Oversight: Animal research is subject to stringent regulations and ethical review by institutional animal care and use committees (IACUCs) or equivalent bodies forskningsetikk.nokrebsliga.ch.

When using labeled compounds, researchers must ensure that the labeling itself does not introduce unforeseen ethical issues or alter the animal's physiological response in a way that compromises welfare or scientific validity. The responsible use of labeled compounds in animal research is integral to maintaining ethical scientific practice.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Colterol-d9 purity and structural integrity?

- Methodological Answer : Characterization requires orthogonal techniques:

- HPLC/UPLC : Quantify purity using validated methods (e.g., retention time, peak area) with UV/Vis or diode-array detection .

- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR, comparing chemical shifts to reference data .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., d9 labeling) .

- Data Table :

| Technique | Parameters Measured | Sensitivity | Sample Prep |

|---|---|---|---|

| HPLC | Purity, retention time | 0.1–1% | Filtration, dilution |

| NMR | Structural shifts, integration ratios | 1–5 mM | Deuterated solvent, 5–10 mg sample |

| HRMS | Exact mass, isotopic pattern | ppm accuracy | Minimal (<1 mg) |

Q. What experimental design considerations are critical for ensuring reproducibility in this compound synthesis protocols?

- Methodological Answer :

- Control Variables : Document reaction conditions (temperature, solvent purity, catalyst batch) .

- Replication : Perform triplicate syntheses with independent batches to assess variability .

- Characterization : Include full spectral data (NMR, IR) and chromatograms in supplementary materials .

Q. How should researchers document synthetic procedures and characterization data for this compound to meet publication standards?

- Methodological Answer :

- Experimental Section : Use past tense, specify equipment models (e.g., "Bruker 400 MHz NMR"), and report yields with error margins .

- Supporting Information : Provide raw data (e.g., NMR FID files, HPLC chromatograms) in open-access repositories .

Advanced Research Questions

Q. How can researchers resolve contradictions in published pharmacokinetic data for this compound across different studies?

- Methodological Answer :

- Meta-Analysis Framework : Apply PICO (Population: in vitro/vivo models; Intervention: dosing regimen; Comparison: controls; Outcome: bioavailability) to standardize data comparison .

- Source Evaluation : Assess methodological rigor (e.g., sample size, analytical validation) using FINER criteria (Feasible, Novel, Ethical, Relevant) .

- Contradiction Matrix :

| Study | Dose (mg/kg) | Half-life (h) | Possible Confounders |

|---|---|---|---|

| A | 10 | 2.1 ± 0.3 | Fasted vs. fed state |

| B | 10 | 3.4 ± 0.5 | Plasma protein binding variability |

Q. What methodologies are recommended for integrating multi-omics data to elucidate this compound's mechanism of action?

- Methodological Answer :

- Correlative Study Design : Pair transcriptomics (RNA-seq) with metabolomics (LC-MS) to identify pathway disruptions .

- Data Integration Tools : Use platforms like MetaboAnalyst for pathway enrichment analysis and Cytoscape for network modeling .

- Validation : Confirm targets via siRNA knockdown or CRISPR-Cas9 editing in cell-based assays .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., EC50 calculation) using software like GraphPad Prism .

- Outlier Handling : Apply Grubbs' test to exclude anomalous data points .

- Power Analysis : Predefine sample size using G*Power to ensure statistical validity (α=0.05, power=0.8) .

Q. How can in silico modeling be synergized with experimental data to predict this compound metabolite interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AutoDock Vina to predict binding affinities for CYP450 isoforms .

- Experimental Cross-Validation : Compare predicted metabolites (e.g., via GLORYx) with LC-MS/MS fragmentation patterns .

Guidelines for Data Presentation

- Tables/Figures : Label all axes, include error bars (SD/SEM), and provide legends with sufficient detail for replication .

- Ethical Reporting : Disclose conflicts of interest and data availability statements per ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.